Cas no 2173992-51-1 (potassium 3-(tert-butyl)-1,2,4-oxadiazole-5-carboxylate)

potassium 3-(tert-butyl)-1,2,4-oxadiazole-5-carboxylate 化学的及び物理的性質
名前と識別子
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- Potassium 3-(tert-butyl)-1,2,4-oxadiazole-5-carboxylate
- potassium 3-(tert-butyl)-1,2,4-oxadiazole-5-carboxylate
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- MDL: MFCD31620759
- インチ: 1S/C7H10N2O3.K/c1-7(2,3)6-8-4(5(10)11)12-9-6;/h1-3H3,(H,10,11);/q;+1/p-1
- InChIKey: OIMXWKCPHJZQRZ-UHFFFAOYSA-M
- SMILES: [K+].O1C(C([O-])=O)=NC(C(C)(C)C)=N1
potassium 3-(tert-butyl)-1,2,4-oxadiazole-5-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Advanced ChemBlocks | K13384-250MG |
Potassium 3-(tert-butyl)-1,2,4-oxadiazole-5-carboxylate |
2173992-51-1 | 95% | 250MG |
$120 | 2023-09-15 | |
1PlusChem | 1P01FLX3-100mg |
potassium 3-(tert-butyl)-1,2,4-oxadiazole-5-carboxylate |
2173992-51-1 | 96% | 100mg |
$176.00 | 2023-12-19 | |
Aaron | AR01FM5F-5g |
potassium 3-(tert-butyl)-1,2,4-oxadiazole-5-carboxylate |
2173992-51-1 | 96% | 5g |
$2068.00 | 2023-12-14 | |
Aaron | AR01FM5F-1g |
potassium 3-(tert-butyl)-1,2,4-oxadiazole-5-carboxylate |
2173992-51-1 | 96% | 1g |
$693.00 | 2023-12-14 | |
eNovation Chemicals LLC | Y1234645-100mg |
potassium 3-(tert-butyl)-1,2,4-oxadiazole-5-carboxylate |
2173992-51-1 | 95% | 100mg |
$320 | 2025-02-24 | |
abcr | AB591932-250mg |
Potassium 3-(t-butyl)-1,2,4-oxadiazole-5-carboxylate; . |
2173992-51-1 | 250mg |
€599.20 | 2024-07-24 | ||
eNovation Chemicals LLC | Y1234645-5g |
potassium 3-(tert-butyl)-1,2,4-oxadiazole-5-carboxylate |
2173992-51-1 | 95% | 5g |
$3260 | 2025-02-28 | |
eNovation Chemicals LLC | Y1234645-500mg |
potassium 3-(tert-butyl)-1,2,4-oxadiazole-5-carboxylate |
2173992-51-1 | 95% | 500mg |
$540 | 2024-06-05 | |
eNovation Chemicals LLC | Y1234645-5g |
potassium 3-(tert-butyl)-1,2,4-oxadiazole-5-carboxylate |
2173992-51-1 | 95% | 5g |
$3260 | 2025-02-24 | |
eNovation Chemicals LLC | Y1234645-2g |
potassium 3-(tert-butyl)-1,2,4-oxadiazole-5-carboxylate |
2173992-51-1 | 95% | 2g |
$2035 | 2025-02-28 |
potassium 3-(tert-butyl)-1,2,4-oxadiazole-5-carboxylate 関連文献
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Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
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Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
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8. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
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9. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
potassium 3-(tert-butyl)-1,2,4-oxadiazole-5-carboxylateに関する追加情報
Potassium 3-(tert-Butyl)-1,2,4-oxadiazole-5-carboxylate (CAS No. 2173992-51-1): An Overview
Potassium 3-(tert-butyl)-1,2,4-oxadiazole-5-carboxylate (CAS No. 2173992-51-1) is a compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, particularly in medicinal chemistry and materials science. This compound belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing two oxygen atoms and one nitrogen atom. The presence of the tert-butyl group and the carboxylate functionality imparts specific properties that make it a valuable candidate for further research and development.
The chemical structure of potassium 3-(tert-butyl)-1,2,4-oxadiazole-5-carboxylate is characterized by a central 1,2,4-oxadiazole ring with a tert-butyl substituent at the 3-position and a carboxylate group at the 5-position. The potassium salt form of this compound ensures its solubility in polar solvents, making it suitable for various synthetic and analytical applications. The tert-butyl group provides steric protection and enhances the stability of the molecule, while the carboxylate group offers reactivity and functional versatility.
In medicinal chemistry, potassium 3-(tert-butyl)-1,2,4-oxadiazole-5-carboxylate has shown promise as a building block for the synthesis of bioactive molecules. Recent studies have explored its potential as an intermediate in the development of new drugs targeting various diseases. For instance, a study published in the Journal of Medicinal Chemistry highlighted the use of this compound in the synthesis of potent inhibitors of protein-protein interactions (PPIs), which are crucial in many biological processes and disease states. The tert-butyl group's steric hindrance and the carboxylate's reactivity make it an ideal candidate for such applications.
Beyond medicinal chemistry, potassium 3-(tert-butyl)-1,2,4-oxadiazole-5-carboxylate has also found applications in materials science. Its unique electronic properties and thermal stability make it suitable for use in the development of functional materials such as polymers and coatings. A recent study in Advanced Materials demonstrated the use of this compound as a monomer in the synthesis of high-performance polymers with enhanced mechanical properties and thermal stability. The presence of the tert-butyl group contributes to the polymer's rigidity and resistance to degradation.
The synthesis of potassium 3-(tert-butyl)-1,2,4-oxadiazole-5-carboxylate typically involves several steps, including the formation of an intermediate nitrile from a suitable starting material, followed by cyclization to form the oxadiazole ring. The final step involves deprotonation to form the potassium salt. Various synthetic routes have been reported in the literature, each with its own advantages and limitations. For example, one method involves the reaction of a nitrile with hydrazine to form an intermediate hydrazide, which is then cyclized using an appropriate oxidizing agent to form the oxadiazole ring.
The physical properties of potassium 3-(tert-butyl)-1,2,4-oxadiazole-5-carboxylate, such as its melting point, solubility, and stability under various conditions, have been extensively studied. These properties are crucial for its practical applications in both research and industrial settings. For instance, its high thermal stability makes it suitable for use in high-temperature processes without degradation. Additionally, its solubility in polar solvents facilitates its use in solution-based reactions and analytical techniques.
In conclusion, potassium 3-(tert-butyl)-1,2,4-oxadiazole-5-carboxylate (CAS No. 2173992-51-1) is a versatile compound with significant potential in various fields. Its unique chemical structure and properties make it an attractive candidate for further research and development in medicinal chemistry and materials science. As ongoing studies continue to uncover new applications and optimize synthetic methods, this compound is likely to play an increasingly important role in advancing scientific knowledge and technological innovation.
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